

# Spectroscopic Characterization of 6-Iodo-2-oxaspiro[3.3]heptane: A Technical Guide

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## Compound of Interest

Compound Name: 6-Iodo-2-oxaspiro[3.3]heptane

Cat. No.: B1449856

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Introduction: The spiro[3.3]heptane motif has garnered significant attention in medicinal chemistry as a bioisostere for more common carbocyclic rings like cyclohexane. Its rigid, three-dimensional structure provides a unique scaffold for positioning functional groups in chemical space, potentially leading to improved pharmacological properties. The derivative, **6-Iodo-2-oxaspiro[3.3]heptane**, is a valuable building block for introducing this scaffold into more complex molecules, with the iodo-substituent serving as a versatile handle for further chemical transformations. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.

This technical guide provides a detailed overview of the expected spectroscopic data for **6-Iodo-2-oxaspiro[3.3]heptane**. It is important to note that publicly available, experimentally acquired spectra for this specific compound are scarce. Therefore, this guide is based on a combination of data from closely related analogs, established spectroscopic principles, and computational predictions.

## Molecular Structure and Predicted Spectroscopic Data

The structure of **6-Iodo-2-oxaspiro[3.3]heptane** consists of two fused four-membered rings, an oxetane and a cyclobutane, sharing a central spiro carbon. The iodine atom is substituted on the cyclobutane ring.

Diagram 1: Structure and Atom Numbering

A 2D representation of **6-Iodo-2-oxaspiro[3.3]heptane** with atom numbering for NMR assignments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **6-Iodo-2-oxaspiro[3.3]heptane** are detailed below. Predictions are based on established algorithms and comparison with analogs such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[1].

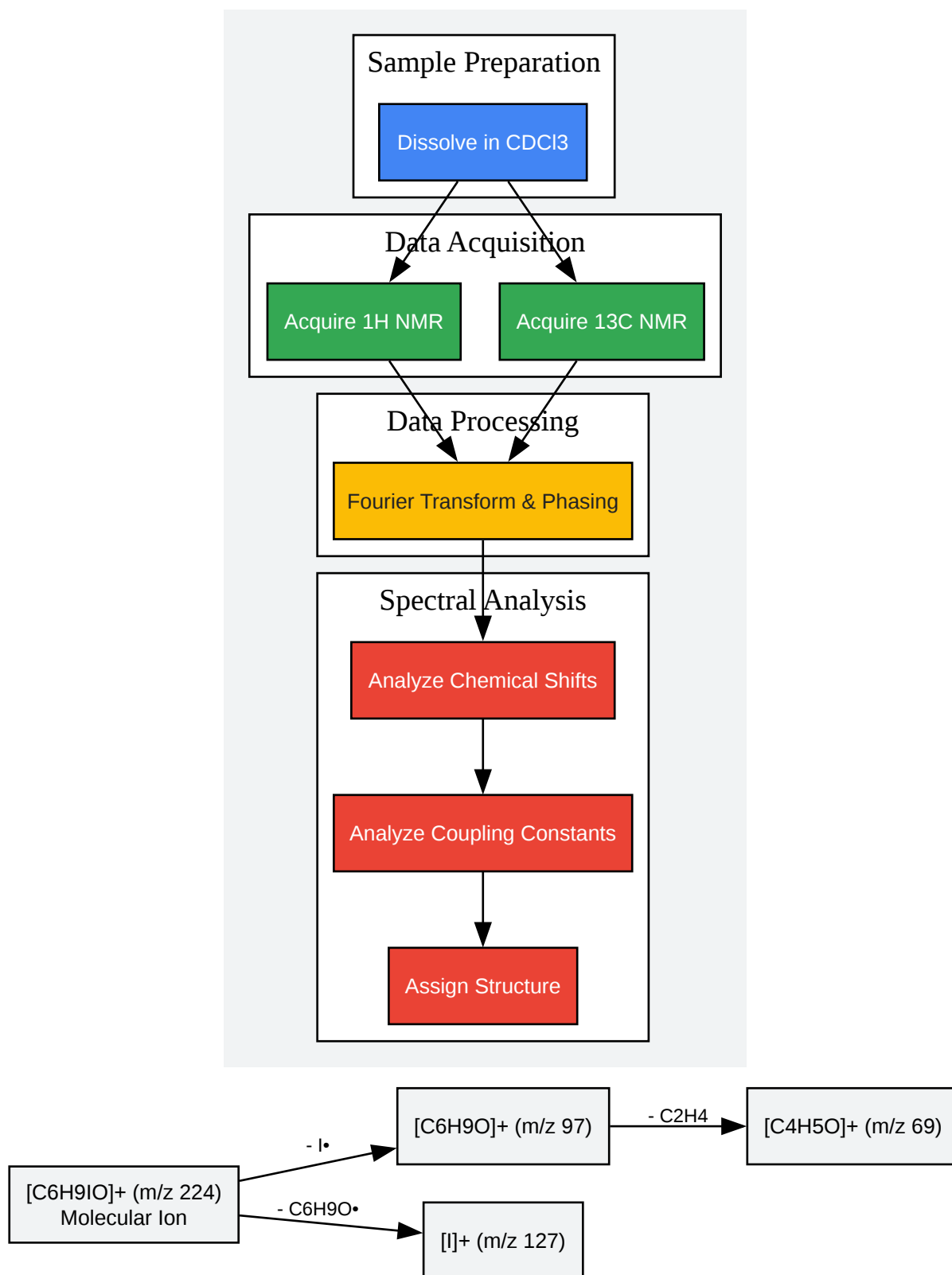
### Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the oxetane and cyclobutane rings. The symmetry of the molecule will influence the number of unique proton environments.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts and Splitting Patterns

Proton(s)	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Notes
H1, H3	~4.5 - 4.8	Doublet	Protons on the oxetane ring adjacent to the oxygen atom.
H2, H4	~2.5 - 2.8	Multiplet	Protons on the oxetane ring adjacent to the spirocarbon.
H5, H7	~2.8 - 3.1	Multiplet	Protons on the cyclobutane ring adjacent to the spirocarbon and the iodinated carbon.
H6	~4.0 - 4.3	Multiplet	Methine proton on the carbon bearing the iodine atom. Deshielded due to the electronegativity of iodine.

Diagram 2: NMR Analysis Workflow



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## References

- 1. reddit.com [reddit.com]
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